molecular formula C12H9N3O2S B15057682 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

Cat. No.: B15057682
M. Wt: 259.29 g/mol
InChI Key: FTNYEBBTYNQPHQ-UHFFFAOYSA-N
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Description

2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound that features a thiazole ring fused with a triazole ring, and a phenyl group attached to the thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylthiazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the thiosemicarbazide derivative. Cyclization of this intermediate with acetic anhydride results in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share the same core structure and have been studied for similar biological activities.

    Phenylthiazole derivatives: These compounds have a similar thiazole ring but differ in the attached functional groups.

Uniqueness

2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is unique due to the presence of both thiazole and triazole rings, which contribute to its diverse biological activities. The phenyl group further enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

2-(6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

InChI

InChI=1S/C12H9N3O2S/c16-10(17)6-9-11(8-4-2-1-3-5-8)15-12(18-9)13-7-14-15/h1-5,7H,6H2,(H,16,17)

InChI Key

FTNYEBBTYNQPHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=NC=NN23)CC(=O)O

Origin of Product

United States

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